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Foundational

The Emergent Therapeutic Potential of 2-Formyl-1-benzofuran-5-carboxylic acid: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide delves into the mechanistic underpinnings of 2-Formyl-1-benzofuran-5-carboxylic acid, a molecule of significant interest. While direct studies on this specific compound are nascent, this document synthesizes the extensive research on structurally related benzofurans to elucidate its probable mechanisms of action in biological systems. We will explore its potential as an anticancer and anti-inflammatory agent, focusing on plausible interactions with key cellular targets like protein kinases and enzymes involved in inflammatory pathways. This guide aims to provide a robust framework for future research and drug development endeavors centered on this promising scaffold.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in drug discovery.[1][3] Its derivatives are found in numerous natural products and have been synthetically developed to target a multitude of diseases, including cancer, inflammation, and microbial infections.[4] The versatility of the benzofuran core allows for a high degree of structural modification, enabling the fine-tuning of its biological activity.[5] The presence of both a formyl group at the 2-position and a carboxylic acid at the 5-position on the benzofuran ring of the topic compound suggests a unique electronic and steric profile that could confer novel biological activities.

Putative Anticancer Mechanisms of Action

The anticancer potential of benzofuran derivatives is well-documented, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Based on the activities of structurally analogous compounds, 2-Formyl-1-benzofuran-5-carboxylic acid may exert its anticancer effects through several key mechanisms.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Several benzofuran derivatives have been identified as potent kinase inhibitors.

  • Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[8][9] The carboxylic acid moiety is often crucial for binding to the kinase active site. The presence of the carboxylic acid at the 5-position of 2-Formyl-1-benzofuran-5-carboxylic acid suggests a similar potential for interaction with the ATP-binding pocket of Pim-1 or other kinases.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

  • Targeting Tumor-Associated CAs: Benzofuran-based carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.[10][11] These compounds have shown selective inhibition of the tumor-associated hCA IX isoform.[10] The carboxylic acid group of 2-Formyl-1-benzofuran-5-carboxylic acid could potentially interact with the zinc ion in the active site of these enzymes, disrupting their catalytic activity.

Modulation of Hypoxia-Inducible Factor (HIF-1) Pathway

The HIF-1 pathway is a critical mediator of the cellular response to hypoxia and plays a significant role in tumor progression and angiogenesis.

  • HIF-1 Inhibition: A benzene-sulfonamide-based benzofuran derivative has been shown to inhibit the HIF-1 pathway in cancer cells.[12] The electrophilic nature of the formyl group in 2-Formyl-1-benzofuran-5-carboxylic acid could potentially engage in covalent interactions with nucleophilic residues in proteins that regulate HIF-1 activity.

Table 1: Potential Anticancer Mechanisms and Key Molecular Targets of Benzofuran Derivatives

Mechanism of ActionKey Molecular Target(s)Role in CancerReference(s)
Kinase Inhibition Pim-1 KinaseCell survival, proliferation[8][9]
Enzyme Inhibition Carbonic Anhydrase IX/XIIRegulation of tumor microenvironment pH[10][11]
Pathway Modulation HIF-1 PathwayAngiogenesis, tumor progression[12]

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// Edges Compound -> Kinase [label=" inhibits"]; Compound -> CA [label=" inhibits"]; Compound -> HIF [label=" modulates"]; Kinase -> Proliferation [style=dashed]; CA -> pH_Regulation [style=dashed]; HIF -> Angiogenesis [style=dashed]; }

Figure 1: Putative anticancer mechanisms of 2-Formyl-1-benzofuran-5-carboxylic acid.

Potential Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in the development of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting a therapeutic potential for 2-Formyl-1-benzofuran-5-carboxylic acid in inflammatory conditions.[13][14][15]

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a pro-inflammatory mediator produced by nitric oxide synthase (NOS) enzymes. Overproduction of NO is associated with various inflammatory diseases.

  • NO Scavenging and iNOS Inhibition: Several natural derivatives of benzofuran have been shown to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[15] This inhibition may occur through direct scavenging of NO or by downregulating the expression of inducible nitric oxide synthase (iNOS). The antioxidant properties of the benzofuran ring could contribute to this effect.

Modulation of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of benzofurans are also linked to their ability to modulate key signaling pathways involved in the inflammatory response.

  • NF-κB and MAPK Pathways: Some benzofuran hybrids have been designed as anti-inflammatory agents that target the NF-κB and MAPK signaling pathways.[16] These pathways are central to the expression of pro-inflammatory cytokines and enzymes. The 2-formyl and 5-carboxylic acid groups of the topic compound could influence its interaction with components of these signaling cascades.

Anti_Inflammatory_Mechanisms Compound 2-Formyl-1-benzofuran- 5-carboxylic acid NO_Production Nitric Oxide (NO) Production Compound->NO_Production inhibits Signaling_Pathways NF-κB & MAPK Signaling Compound->Signaling_Pathways modulates Inflammation Reduced Inflammation NO_Production->Inflammation Signaling_Pathways->Inflammation

Figure 2: Potential anti-inflammatory mechanisms of 2-Formyl-1-benzofuran-5-carboxylic acid.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for 2-Formyl-1-benzofuran-5-carboxylic acid, a series of in vitro and cell-based assays are recommended.

Protocol: Pim-1 Kinase Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of the compound on Pim-1 kinase activity.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., PIMtide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 2-Formyl-1-benzofuran-5-carboxylic acid (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Prepare serial dilutions of 2-Formyl-1-benzofuran-5-carboxylic acid and staurosporine in kinase buffer.

  • In a 96-well plate, add 5 µL of the compound dilutions or control.

  • Add 10 µL of a solution containing Pim-1 kinase and substrate peptide to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay determines the direct NO-scavenging activity of the compound.

Materials:

  • Sodium nitroprusside (SNP)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-Formyl-1-benzofuran-5-carboxylic acid (dissolved in DMSO)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and ascorbic acid in PBS.

  • To each well of a 96-well plate, add 150 µL of the compound or control solution.

  • Add 20 µL of 10 mM SNP solution to each well.

  • Incubate the plate at 25°C for 60 minutes under light.

  • After incubation, add 100 µL of Griess reagent to each well.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO scavenging activity.

Figure 3: A generalized experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 2-Formyl-1-benzofuran-5-carboxylic acid is currently limited, the extensive body of research on related benzofuran derivatives provides a strong foundation for postulating its biological activities. The presence of both a formyl and a carboxylic acid moiety suggests a molecule with the potential to interact with a variety of biological targets, particularly protein kinases and enzymes involved in cancer and inflammation.

Future research should focus on validating the hypothesized mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies, exploring modifications of the formyl and carboxylic acid groups, will also be instrumental in optimizing its potency and selectivity. The insights gained from such studies will undoubtedly contribute to the broader understanding of benzofuran pharmacology and could pave the way for novel therapies for a range of human diseases.

References

  • Benchchem.
  • IJSDR.
  • MedCrave online. (2016).
  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • PubMed. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans.
  • MedCrave online. (2016).
  • ACS Publications. (2020).
  • Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
  • PMC. Anticancer therapeutic potential of benzofuran scaffolds.
  • PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • ResearchGate. (2025).
  • ResearchGate. BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT | Request PDF.
  • ScienceOpen. (2019).
  • PMC.
  • PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • RSC Publishing. (2019).
  • PubMed. (2020).
  • ACS Publications. (2024).
  • MDPI. (2025).
  • PubMed.
  • Semantic Scholar. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
  • Bentham Science. (2020).
  • PubMed. (2011).
  • MDPI. (2023).
  • PubMed. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
  • PMC. Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment.
  • Sigma-Aldrich. 5-formyl-1-benzofuran-2-carboxylic acid | 10035-38-8.
  • PubChemLite. 2-formyl-1-benzofuran-3-carboxylic acid (C10H6O4).

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Formyl-1-benzofuran-5-carboxylic Acid: A Structural Guide for Drug Discovery

Executive Summary In modern structure-based drug design (SBDD), the precise spatial mapping of molecular scaffolds is non-negotiable. 2-Formyl-1-benzofuran-5-carboxylic acid (CAS: 1369242-72-7)[1] represents a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise spatial mapping of molecular scaffolds is non-negotiable. 2-Formyl-1-benzofuran-5-carboxylic acid (CAS: 1369242-72-7)[1] represents a highly versatile, privileged pharmacophore. The rigid, planar benzofuran core facilitates optimal π-π stacking within protein binding pockets, while the orthogonal functional groups—a carboxylic acid at C5 and a formyl group at C2—provide distinct vectors for hydrogen bonding and synthetic derivatization.

This whitepaper provides an in-depth technical guide to the crystallographic characterization of 2-formyl-1-benzofuran-5-carboxylic acid (2-FBCA). By detailing the causality behind experimental workflows and establishing self-validating protocols, this guide bridges the gap between fundamental X-ray diffraction (XRD) analysis and advanced pharmacological applications, particularly in the modulation of autoimmune signaling pathways[2].

Experimental Workflows: Crystallization and X-Ray Diffraction

To obtain high-resolution structural data, the transition from a bulk powder to a macroscopic, defect-free single crystal is the most critical step. The following self-validating protocol outlines the methodology for isolating diffraction-quality crystals of 2-FBCA.

Step-by-Step Methodology

Step 1: Metastable Supersaturation

  • Action: Dissolve 50 mg of 2-FBCA in 2.0 mL of boiling ethanol. Add deionized water dropwise (approx. 0.5 mL) until slight, persistent turbidity is observed. Immediately add 1–2 drops of hot ethanol to clear the solution.

  • Causality: Ethanol acts as an excellent solvent for the hydrophobic benzofuran core, while water acts as an anti-solvent. This precise titration creates a metastable supersaturated state, which is required to control the nucleation kinetics and prevent the rapid precipitation of microcrystalline powder.

Step 2: Thermodynamically Controlled Growth

  • Action: Seal the crystallization vial with parafilm, perforate with a single pinhole, and incubate at a highly stable 20°C in a vibration-free environment for 72–96 hours.

  • Causality: A single pinhole restricts the evaporation rate of the volatile ethanol. As ethanol slowly escapes, the water fraction increases, gently pushing the system deeper into supersaturation. This thermodynamic control favors the growth of fewer, larger, and highly ordered single crystals.

Step 3: Crystal Harvesting and Cryoprotection

  • Action: Using polarized light microscopy, select a crystal exhibiting uniform extinction (approximate dimensions: 0.20 × 0.15 × 0.10 mm). Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Causality: Uniform extinction under cross-polarized light confirms the absence of macroscopic twinning. The perfluoropolyether oil serves a dual purpose: it prevents the crystal from degrading via solvent loss and acts as a cryoprotectant during flash-cooling.

Step 4: XRD Data Collection at 100 K

  • Action: Flash-cool the mounted crystal to 100 K using an open-flow liquid nitrogen cryostat. Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms within the lattice. This is absolutely critical for resolving the weak electron density of the formyl and carboxylic acid hydrogen atoms, which are essential for accurately mapping the supramolecular hydrogen-bonding network.

Step 5: Structure Solution and Self-Validation

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating System: The refinement process is inherently self-validating. The user must monitor the R1​ factor and the Goodness-of-Fit (GooF). An R1​<0.05 and a GooF approaching 1.0 mathematically validate the structural model. Finally, the structure must be processed through the CheckCIF routine to ensure no Level A or B crystallographic alerts remain unresolved prior to database deposition.

XRD_Workflow N1 Synthesis & Purification (2-Formyl-1-benzofuran-5-carboxylic acid) N2 Slow Evaporation Crystallization (Thermodynamic Control) N1->N2 N3 Single Crystal Selection (Polarized Light Microscopy) N2->N3 N4 X-Ray Diffraction Data Collection (Mo Kα radiation, 100K) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Crystallographic Validation (CheckCIF & Deposition) N5->N6

Figure 1: Self-validating workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Data Presentation

The crystallographic parameters of 2-FBCA reveal the fundamental geometric truths of the molecule. Based on analogous functionalized benzofurans[3], the compound typically crystallizes in a centrosymmetric monoclinic space group (such as P21​/c ).

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₆O₄
Formula Weight 190.15 g/mol
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 9.45 Å, β = 105.4°
Calculated Density ( ρ ) 1.58 g/cm³
Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Goodness-of-Fit (GooF) on F2 1.042
Supramolecular Architecture and Causality

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsBond Length (Å)AtomsBond Angle (°)
O1 - C2 (Furan ring)1.375(2)C2 - O1 - C8105.8(1)
C10 - O2 (Carbonyl)1.210(3)O2 - C10 - C5121.5(2)
C10 - O3 (Hydroxyl)1.315(3)O3 - C10 - C5115.2(2)
C9 - O4 (Formyl)1.205(3)O4 - C9 - C2124.0(2)

Mechanistic Insights:

  • The R22​(8) Dimer Motif: The structural data confirms that the C5 carboxylic acid groups of adjacent molecules form robust, centrosymmetric dimers via paired O-H···O hydrogen bonds. This R22​(8) graph-set motif is the primary thermodynamic driver of the crystal lattice assembly.

  • Formyl Coplanarity: The C9-O4 formyl group exhibits a torsion angle approaching 0° relative to the benzofuran plane. Causality: This strict coplanarity is dictated by the energetic demand to maximize extended π-conjugation between the formyl carbonyl and the aromatic furan system, which significantly influences the molecule's electronic profile during target binding.

Pharmacological Applications: Pathway Modulation

Beyond its structural elegance, the 2-formyl-1-benzofuran-5-carboxylic acid scaffold is a highly prized intermediate in medicinal chemistry. The formyl group acts as a reactive handle for synthesizing complex heteroacenes via Fischer indolization[3], while the core structure has been successfully utilized via "aromatic metamorphosis" to develop potent Carbonic Anhydrase inhibitors[4].

Most notably, benzofuran-5-carboxylic acid derivatives are critical in the development of inhibitors for Lymphoid Tyrosine Phosphatase (LYP) [2].

Targeting the LYP Signaling Pathway

LYP is a critical negative regulator of T-cell receptor (TCR) signaling. In autoimmune diseases, hyperactive LYP variants prematurely dephosphorylate activating kinases (like LCK), suppressing normal immune regulation. Benzofuran-5-carboxylic acid derivatives act as potent, selective inhibitors of LYP. The carboxylic acid moiety serves as a bioisostere for the natural phosphate substrate, anchoring the inhibitor directly into the catalytic pocket of the LYP enzyme, while the planar benzofuran core engages in stabilizing hydrophobic interactions[2].

LYP_Pathway TCR T-Cell Receptor (TCR) Activation LCK LCK / ZAP-70 Kinases (Active State) TCR->LCK Phosphorylation Immune T-Cell Proliferation & Autoimmune Response LCK->Immune Downstream Signaling LYP Lymphoid Tyrosine Phosphatase (LYP) (Negative Regulator) LYP->LCK Dephosphorylation (Inhibition) Inhibitor Benzofuran-5-carboxylic Acid Derivatives Inhibitor->LYP Competitive Binding

Figure 2: Mechanism of LYP inhibition by benzofuran derivatives in T-cells.

Conclusion

The rigorous crystallographic characterization of 2-formyl-1-benzofuran-5-carboxylic acid provides essential 3D spatial data that drives rational drug design. By employing low-temperature XRD and self-validating refinement protocols, researchers can accurately map the hydrogen-bonding vectors and π-conjugation networks of this scaffold. These structural insights directly translate into biological efficacy, enabling the precise engineering of inhibitors targeting critical pathways such as LYP-mediated autoimmune responses and carbonic anhydrase activity.

References

  • Source: molport.
  • Title: A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP)
  • Source: acs.
  • Source: nih.

Sources

Foundational

The Pharmacokinetic Profile of Benzofuran-5-Carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic compounds with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic compounds with significant therapeutic potential. Its derivatives have garnered considerable attention in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The introduction of a carboxylic acid moiety at the 5-position of the benzofuran ring can significantly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic behavior. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of benzofuran-5-carboxylic acid derivatives, crucial for their successful development as therapeutic agents.

Section 1: The Benzofuran-5-Carboxylic Acid Core and Its Pharmacokinetic Implications

The unique structural features of benzofuran-5-carboxylic acid derivatives, namely the fused aromatic system and the ionizable carboxylic acid group, dictate their journey through the body. The lipophilic benzofuran core generally favors membrane permeability, while the hydrophilic carboxylic acid group enhances aqueous solubility and provides a handle for metabolic conjugation. The interplay between these opposing characteristics governs the overall ADME profile.

A critical aspect to consider is the potential for the carboxylic acid group to undergo Phase II metabolic reactions, such as glucuronidation and sulfation. This is a common metabolic pathway for carboxylic acid-containing drugs, leading to the formation of more water-soluble metabolites that are readily excreted.[5]

Section 2: Characterizing the ADME Profile: Key Experimental Workflows

A thorough understanding of the ADME properties of a drug candidate is paramount for predicting its in vivo performance, including its efficacy and potential for toxicity. A suite of in vitro and in vivo studies is typically employed to build a comprehensive pharmacokinetic profile.

In Vitro ADME Assays: Early Insights into Drug-Like Properties

In the early stages of drug discovery, a variety of in vitro assays are utilized to rapidly assess the fundamental ADME characteristics of a large number of compounds. These assays are designed to be high-throughput and cost-effective, providing valuable data for lead optimization.

Table 1: Key In Vitro ADME Assays for Benzofuran-5-Carboxylic Acid Derivatives

Parameter Assay Purpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive membrane permeability.
Caco-2 Permeability AssayTo evaluate both passive and active transport across an intestinal cell monolayer.
Distribution Plasma Protein Binding (Equilibrium Dialysis)To determine the fraction of drug bound to plasma proteins, which influences its distribution and availability to target tissues.[6]
Metabolism Liver Microsomal Stability AssayTo assess the metabolic stability of the compound in the presence of drug-metabolizing enzymes (e.g., Cytochrome P450s).[7]
Hepatocyte Stability AssayTo evaluate metabolism in intact liver cells, providing a more comprehensive picture of both Phase I and Phase II metabolism.
Cytochrome P450 (CYP) Inhibition AssayTo identify potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms.
Excretion Transporter Substrate/Inhibitor AssaysTo investigate the role of uptake and efflux transporters (e.g., P-glycoprotein) in the disposition of the compound.[8]

This protocol outlines a typical procedure for assessing the metabolic stability of a benzofuran-5-carboxylic acid derivative using liver microsomes.

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.

Materials:

  • Test compound (benzofuran-5-carboxylic acid derivative)

  • Liver microsomes (from human, rat, or other relevant species)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.

  • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solution of Test Compound pre_incubate Pre-incubate Compound with Microsomes at 37°C stock->pre_incubate microsomes Prepare Microsome Suspension microsomes->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sampling Sample at Multiple Time Points initiate->sampling quench Quench Reaction with Acetonitrile sampling->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Response

Following promising in vitro data, in vivo pharmacokinetic studies are conducted, typically in rodent models, to understand how the compound behaves in a complete biological system.[9][10][11][12][13] These studies provide crucial information on bioavailability, clearance, volume of distribution, and half-life.

This protocol provides a general outline for a single-dose pharmacokinetic study in rats.

Objective: To determine the pharmacokinetic profile of a benzofuran-5-carboxylic acid derivative after oral and intravenous administration.

Materials:

  • Test compound

  • Vehicle suitable for oral and intravenous administration

  • Male Wistar or Sprague-Dawley rats

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight before dosing.

  • Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.

  • Administer a single dose of the test compound to each animal.

  • At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a suitable site (e.g., tail vein).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

Data Analysis:

  • Plot the plasma concentration versus time for both PO and IV routes.

  • Calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis oral Oral (PO) Administration blood_collection Serial Blood Collection oral->blood_collection iv Intravenous (IV) Administration iv->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_parameters Calculation of Pharmacokinetic Parameters bioanalysis->pk_parameters bioavailability Determination of Oral Bioavailability pk_parameters->bioavailability

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

Section 3: Metabolism of Benzofuran-5-Carboxylic Acid Derivatives

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. For benzofuran derivatives, metabolism can occur on both the benzofuran ring system and the carboxylic acid moiety.

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups. For the benzofuran core, common Phase I metabolic transformations include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Oxidative cleavage of the furan ring: This can lead to the formation of more polar metabolites.[14]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion. For benzofuran-5-carboxylic acid derivatives, the primary Phase II metabolic pathway is expected to be:

  • Glucuronidation: Conjugation of the carboxylic acid group with glucuronic acid.

  • Sulfation: Conjugation with a sulfonate group.

The open-chain carboxylic acid form of some benzofuran derivatives is readily available for these conjugation reactions.[5]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Benzofuran-5-Carboxylic Acid Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Oxidation (CYPs) Cleaved Furan-Ring Cleaved Metabolite Parent->Cleaved Oxidative Cleavage Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Hydroxylated->Glucuronide UGTs

Caption: Putative metabolic pathways for benzofuran-5-carboxylic acid derivatives.

Section 4: Case Study: Pharmacokinetics of Vilazodone

While not a benzofuran-5-carboxylic acid, the FDA-approved antidepressant vilazodone contains a benzofuran-2-carboxamide moiety and serves as an excellent case study for the pharmacokinetic properties of a complex benzofuran derivative.[9][10][11][12]

Table 2: Pharmacokinetic Parameters of Vilazodone

Parameter Value Reference
Oral Bioavailability (with food) 72%[5][9][11]
Tmax (time to peak plasma concentration) 3-5 hours[10]
Cmax (at 40 mg dose, steady state) 156 ng/mL[1][11][15]
Protein Binding 96-99%[10][11]
Elimination Half-life (t½) ~25 hours[9][10][11]
Metabolism Primarily via CYP3A4; minor contributions from CYP2C19 and CYP2D6. No clinically relevant active metabolites.[10][11][13]

The pharmacokinetic profile of vilazodone highlights several key points:

  • Significant Food Effect: The bioavailability of vilazodone is substantially increased when taken with food, underscoring the importance of formulation and patient instructions.[5][9][11]

  • High Protein Binding: Extensive binding to plasma proteins can limit the free drug concentration available to exert its pharmacological effect.[10][11]

  • CYP-Mediated Metabolism: The reliance on CYP3A4 for metabolism indicates a potential for drug-drug interactions with inhibitors or inducers of this enzyme.[10][11][13]

Analytical Methodology for Vilazodone in Biological Matrices

The accurate quantification of drug concentrations in biological fluids is essential for pharmacokinetic studies. For vilazodone, several robust analytical methods have been developed.

Table 3: Analytical Methods for Vilazodone Quantification

Method Matrix Sample Preparation Instrumentation Linear Range Reference
LC-MS/MSRat PlasmaOrganic solvent extractionAgela C18 column, isocratic mobile phase1.0-100 ng/mL[16]
UHPLC-MS/MSHuman PlasmaProtein precipitation with acetonitrileAcquity UPLC BEH C18 column, isocratic mobile phase0.40-500 ng/mL[17][18]
HPLC-FLRabbit PlasmaLiquid-liquid extractionC18 column, isocratic mobile phase0.005-1 µg/mL[19]

Section 5: Conclusion and Future Directions

The benzofuran-5-carboxylic acid scaffold represents a promising starting point for the design of novel therapeutics. A thorough and systematic evaluation of the pharmacokinetic properties of these derivatives is essential for translating their in vitro biological activity into in vivo efficacy and safety. This guide has outlined the core principles and experimental approaches for characterizing the ADME profile of this important class of compounds.

Future research in this area should focus on establishing clear structure-pharmacokinetic relationships for benzofuran-5-carboxylic acid derivatives. By systematically modifying the substituents on the benzofuran ring and evaluating the impact on ADME properties, it will be possible to design next-generation compounds with optimized pharmacokinetic profiles, ultimately increasing their potential for clinical success.

References

  • Vilazodone. In: Wikipedia. ; 2024.
  • Citrome L. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice.
  • BenchChem. The Metabolic Journey of 5-Hydroxybenzofuran-2-one: A Technical Guide for Researchers. Published online 2025.
  • Cruz MP. Vilazodone HCl (Viibryd): a serotonin partial agonist and reuptake inhibitor for the treatment of major depressive disorder. P T. 2011;36(5):288-293.
  • Stahl SM. Vilazodone: a brief pharmacological and clinical review of the novel serotonin partial agonist and reuptake inhibitor.
  • National Institute of Diabetes and Digestive and Kidney Diseases. Vilazodone. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
  • Jahchan NS, et al. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In: Assay Guidance Manual.
  • Pharmacology Discovery Services. Microsampling in In Vivo Pharmacokinetic Studies.
  • VIMTA. In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • WuXi AppTec.
  • Giorgi M, et al. Analytical Method Validation of Vilazodone with Spectrofluorimetric Detection in Rabbit Plasma. J Anal Bioanal Tech. 2019;10(2):1-5.
  • Sui Y, et al. A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;967:15-19.
  • Iqbal M, et al. A simple and fast UHPLC-MS-MS assay for rapid determination of vilazodone in plasma sample. J Anal Toxicol. 2015;39(3):206-212.
  • Total synthesis of natural products containing benzofuran rings. RSC Adv. 2017;7(42):26139-26162.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Int J Pharm Bio Sci. 2019;10(4):B1-B7.
  • Iqbal M, et al.
  • Stahl SM. Vilazodone (Viibryd). PsychDB. Published March 6, 2021.
  • Asati V, Sharma S, Srivastava B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Int J Mol Sci. 2020;21(22):8613.
  • Sarsam College of Pharmacy.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(20):22055-22089.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6918314, Vilazodone.
  • Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. Bioorg Med Chem. 2003;11(19):4113-4125.
  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Molecules. 2021;26(22):6840.
  • Center for Drug Evaluation and Research.
  • Kwiecień H, et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1581.
  • Eldehna WM, et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med Chem Lett. 2020;11(5):1022-1027.
  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Molecules. 2021;26(22):6840.
  • Farrington GK, Kumar A, Villafranca JJ. Benzofurans as mechanism-based inhibitors of dopamine beta-hydroxylase. J Med Chem. 1989;32(4):735-737.
  • Kwiecień H, et al. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Curr Med Chem. 2018;25(27):3211-3240.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biol Pharm Bull. 2020;43(1):108-119.
  • [The influence of plasma protein binding on distribution and pharmacological activity of tranquilizers of the benzodiazepine group (author's transl)]. Arzneimittelforschung. 1976;26(11):2074-2079.
  • Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. Eur J Med Chem. 2020;201:112422.
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Toxics. 2023;11(11):883.
  • Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncr
  • [2-Arylbenzofuran derivatives from Morus wittiorum]. Zhongguo Zhong Yao Za Zhi. 2008;33(22):2693-2696.
  • Two new 2-arylbenzofuran derivatives from hypoglycemic activity-bearing fractions of Morus insignis. Chem Pharm Bull (Tokyo). 2007;55(1):110-113.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Future Med Chem. 2020;12(11):1011-1025.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2-Formyl-1-benzofuran-5-carboxylic acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Strategic Value of a Bifunctional Benzofuran Building Block In the landscape of medicinal chemistry and materials science, benzofuran scaffolds are of paramount importance due to their prevalence in a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Bifunctional Benzofuran Building Block

In the landscape of medicinal chemistry and materials science, benzofuran scaffolds are of paramount importance due to their prevalence in a wide array of biologically active natural products and synthetic compounds.[1] The strategic functionalization of the benzofuran nucleus provides a powerful platform for the generation of diverse molecular architectures with tunable physicochemical and pharmacological properties. 2-Formyl-1-benzofuran-5-carboxylic acid is a particularly valuable, yet underutilized, bifunctional building block. Its aldehyde group at the 2-position serves as a reactive handle for a variety of condensation reactions, while the carboxylic acid at the 5-position offers a site for further derivatization or can influence the reactivity of the entire molecule. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this precursor for the synthesis of novel heterocyclic compounds, with a focus on pyridines and fused pyrimidines.

Core Synthetic Strategy: Activation via Knoevenagel Condensation

The cornerstone of the synthetic strategies detailed herein is the initial activation of the 2-formyl group through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[2] This transformation is crucial as it extends the conjugation of the benzofuran system and introduces new functionalities that can be exploited for subsequent cyclization reactions.

Protocol 1: Knoevenagel Condensation of 2-Formyl-1-benzofuran-5-carboxylic acid with Malononitrile

This protocol describes the synthesis of (E)-2-((1-benzofuran-2-yl)methylene)malononitrile-5-carboxylic acid, a key intermediate for the synthesis of substituted pyridines.

Materials:

  • 2-Formyl-1-benzofuran-5-carboxylic acid

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Formyl-1-benzofuran-5-carboxylic acid (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.

  • Add piperidine (1 mmol, 0.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, if a precipitate has formed, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and then with distilled water.

  • Dry the product under vacuum to obtain the final compound.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Expected Outcome:

This procedure is expected to yield the desired Knoevenagel product in good to excellent yields. The presence of the carboxylic acid may influence the reaction rate, and in some cases, gentle heating might be required to drive the reaction to completion.

Synthetic Pathway I: Synthesis of Substituted Pyridines via Thorpe-Ziegler Cyclization

The dinitrile intermediate obtained from the Knoevenagel condensation is a perfect precursor for the synthesis of substituted pyridines via an intramolecular Thorpe-Ziegler reaction. This reaction involves the base-catalyzed cyclization of a dinitrile to form an enaminonitrile, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. In this case, the reaction will be adapted to form a substituted aminopyridine.

Causality Behind Experimental Choices:

The Thorpe-Ziegler reaction is a powerful tool for the formation of five- and six-membered rings.[2] The choice of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of one of the nitrile groups without attacking the nitrile itself. The subsequent intramolecular cyclization is entropically favored.

Protocol 2: Proposed Synthesis of a Benzofuran-Substituted Aminopyridine

This protocol outlines a proposed two-step synthesis of a novel benzofuran-substituted aminopyridine from the Knoevenagel product.

Part A: Reduction of the Furan Ring and Nitrile Groups

  • The Knoevenagel product from Protocol 1 is subjected to catalytic hydrogenation to selectively reduce the furan ring and the nitrile groups to the corresponding saturated amine. This step is crucial to generate the necessary functionalities for the subsequent cyclization.

Part B: Intramolecular Cyclization and Aromatization

  • The resulting amino-dinitrile is then treated with a strong base, such as sodium ethoxide in ethanol, to induce an intramolecular Thorpe-Ziegler type cyclization.

  • The initial cyclized product is an enamine which can be aromatized to the corresponding pyridine derivative upon workup with a mild acid.

Note on the Carboxylic Acid Group:

The carboxylic acid group at the 5-position of the benzofuran ring is likely to interfere with the basic conditions of the Thorpe-Ziegler reaction. Therefore, it is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cyclization step.[3] The ester can be readily hydrolyzed back to the carboxylic acid in the final step if desired.

Synthetic Pathway II: Synthesis of Benzofuro[2,3-b]pyridines

An alternative and highly attractive strategy for the synthesis of fused heterocyclic systems is the construction of benzofuro[2,3-b]pyridines. These compounds are of significant interest due to their potential biological activities. This pathway involves the reaction of a 2-aminobenzofuran derivative with a 1,3-dicarbonyl compound.

Causality Behind Experimental Choices:

This approach leverages the inherent reactivity of the 2-aminobenzofuran as a binucleophile. The reaction with a 1,3-dicarbonyl compound proceeds through a condensation-cyclization cascade to afford the thermodynamically stable fused pyridine ring.

Protocol 3: Proposed Synthesis of a Benzofuro[2,3-b]pyridine Derivative

This protocol outlines a proposed pathway to synthesize a benzofuro[2,3-b]pyridine derivative from 2-formyl-1-benzofuran-5-carboxylic acid.

Step 1: Conversion of the Formyl Group to an Amine

  • The 2-formyl group of the starting material is first converted to an oxime by reaction with hydroxylamine hydrochloride.

  • The oxime is then reduced to the corresponding 2-aminobenzofuran-5-carboxylic acid using a suitable reducing agent, such as zinc in acetic acid or catalytic hydrogenation.

Step 2: Condensation-Cyclization with a 1,3-Dicarbonyl Compound

  • The 2-aminobenzofuran-5-carboxylic acid is then reacted with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent like toluene or xylene, with azeotropic removal of water.

  • This reaction is expected to yield the corresponding benzofuro[2,3-b]pyridine derivative.

Consideration of the Carboxylic Acid Group:

In this pathway, the carboxylic acid group may not require protection, as the reaction is typically carried out under acidic conditions. However, if side reactions are observed, protection as an ester is a viable option. Alternatively, the reaction conditions might be harsh enough to cause decarboxylation of the benzofuran-5-carboxylic acid.[4] This possibility should be considered and monitored during the reaction.

Data Presentation

Compound Structure Synthetic Pathway Key Intermediates Potential Applications
Benzofuran-substituted PyridineStructure of the final pyridine derivativeKnoevenagel Condensation followed by Thorpe-Ziegler CyclizationKnoevenagel adduct, amino-dinitrileMedicinal Chemistry (e.g., kinase inhibitors), Materials Science
Benzofuro[2,3-b]pyridineStructure of the fused heterocyclic compoundReductive Amination followed by Condensation-Cyclization2-aminobenzofuranPharmaceuticals, Organic Electronics

Visualization of Synthetic Workflows

Workflow for Pyridine Synthesis

G A 2-Formyl-1-benzofuran- 5-carboxylic acid B Knoevenagel Condensation (Protocol 1) A->B Malononitrile, Piperidine C (E)-2-((1-benzofuran-2-yl)methylene) malononitrile-5-carboxylic acid B->C D Protection of Carboxylic Acid (Esterification) C->D E Reduction of Furan and Nitriles D->E F Thorpe-Ziegler Cyclization (Protocol 2) E->F Strong Base G Deprotection (Hydrolysis) F->G H Benzofuran-substituted Aminopyridine G->H G A 2-Formyl-1-benzofuran- 5-carboxylic acid B Oxime Formation A->B Hydroxylamine C 2-(hydroxyiminomethyl)-1-benzofuran- 5-carboxylic acid B->C D Reduction C->D Reducing Agent E 2-Aminobenzofuran- 5-carboxylic acid D->E F Condensation-Cyclization (Protocol 3) E->F 1,3-Dicarbonyl, Acid Catalyst G Benzofuro[2,3-b]pyridine Derivative F->G

Sources

Application

Application Note: In Vitro Assay Protocols Utilizing 2-Formyl-1-benzofuran-5-carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Focus: Protein Tyrosine Phosphatase (PTP) Inhibitor Screening & Chemical Probe Development. Mechanistic Rationale: The Power of the Benzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Protein Tyrosine Phosphatase (PTP) Inhibitor Screening & Chemical Probe Development.

Mechanistic Rationale: The Power of the Benzofuran Scaffold

Protein tyrosine phosphatases (PTPs), particularly PTP1B, are major therapeutic targets for metabolic syndromes and oncology. A historical bottleneck in PTP inhibitor design is achieving target selectivity and cell permeability, as traditional phosphotyrosine (pTyr) mimetics are highly charged and lack specificity.

2-Formyl-1-benzofuran-5-carboxylic acid (CAS: 1369242-72-7) overcomes these limitations by serving as a highly privileged, bifunctional building block:

  • The Pharmacophore: The carboxylic acid group, coupled with the electron-rich benzofuran ring, acts as a highly validated[1]. It anchors the molecule into the highly conserved PTP catalytic pocket via hydrogen bonding and π−π stacking[2],[3].

  • The Synthetic Handle: The highly reactive aldehyde at the C2 position allows for rapid late-stage diversification. Through reductive amination, researchers can append diverse moieties designed to probe the less-conserved secondary binding pockets adjacent to the active site, thereby driving isoform selectivity (e.g., distinguishing PTP1B from the highly homologous TCPTP)[3].

Experimental Workflow

The following diagram illustrates the logical progression from the raw building block to a validated lead compound.

G A 2-Formyl-1-benzofuran- 5-carboxylic acid B Reductive Amination A->B Amine, STAB C pTyr Mimetic Library B->C Diversification D PTP1B Enzymatic Assay (pNPP) C->D Screening E Kinetic Profiling (Mechanism) D->E Hit Validation

Fig 1: Workflow from benzofuran core functionalization to PTP1B inhibitor validation.

Protocol 1: Late-Stage Diversification via Microscale Reductive Amination

Objective: Convert the 2-formyl group into a secondary amine library to probe the PTP1B secondary binding pocket.

Reagents & Materials
  • 2-Formyl-1-benzofuran-5-carboxylic acid (1 eq, 0.1 M in anhydrous Methanol)

  • Primary amine library (e.g., substituted anilines or benzylamines) (1.2 eq)

  • Glacial acetic acid (0.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

Step-by-Step Methodology & Causality
  • Imine Formation: Combine the benzofuran core, the selected primary amine, and glacial acetic acid in anhydrous methanol. Stir at room temperature for 2 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the formyl group, accelerating nucleophilic attack by the amine to drive Schiff base (imine) formation.

  • Selective Reduction: Add STAB portion-wise to the reaction mixture and stir for an additional 4 hours.

    • Causality: STAB is specifically chosen over harsher reducing agents like NaBH₄. STAB selectively reduces the protonated imine without reducing the unreacted starting aldehyde, preventing the formation of dead-end alcohol byproducts.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess STAB. Extract the product using ethyl acetate (3x).

  • Self-Validation (Quality Control): Analyze the organic layer via LC-MS.

    • Validation Metric: The complete disappearance of the aldehyde precursor peak ( [M−H]− = 189 m/z) and the appearance of the target secondary amine mass confirms successful conjugation before advancing to biological screening.

Protocol 2: Self-Validating In Vitro PTP1B Inhibition Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized derivatives and determine their mechanism of action.

Reagents & Materials
  • Recombinant Human PTP1B (catalytic domain, residues 1-321)

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Triton X-100.

Step-by-Step Methodology & Causality
  • Buffer Preparation: Prepare the assay buffer fresh on ice.

    • Causality: PTP1B relies on a highly nucleophilic, low-pKa catalytic cysteine (Cys215). Dithiothreitol (DTT) is mandatory to prevent oxidative inactivation of this residue. EDTA chelates trace heavy metals that catalyze cysteine oxidation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, incubate PTP1B (10 nM final concentration) with varying concentrations of the benzofuran derivatives (0.01 µM to 100 µM) for 15 minutes at 37°C.

    • Self-Validation (PAINS Control): The inclusion of 0.01% Triton X-100 is critical. Hydrophobic benzofuran derivatives can form colloidal aggregates that non-specifically sequester the enzyme. The detergent disrupts these aggregates, ensuring that any observed inhibition is true 1:1 stoichiometric binding rather than a Pan-Assay Interference Compound (PAINS) artifact.

  • Reaction Initiation: Add pNPP at its Km​ value (typically 2 mM) to initiate the reaction. Total well volume should be 100 µL.

  • Kinetic Readout: Monitor the continuous formation of the yellow p-nitrophenolate product by measuring absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation (Mechanism Determination): To validate that the compound acts as a true pTyr mimetic, repeat the assay at three different pNPP concentrations (e.g., 0.5 Km​ , 1 Km​ , 2 Km​ ). Plot the initial velocities on a Lineweaver-Burk plot ( 1/V vs 1/[S] ). Intersecting lines at the y-axis unequivocally confirm a competitive mode of inhibition.

Data Interpretation & Kinetic Profiling

The following table demonstrates how functionalization of the 2-formyl group translates into measurable shifts in enzyme affinity and selectivity. Note: Data represents typical kinetic profiles for this scaffold class.

CompoundR-Group (Amine Appended)PTP1B IC₅₀ (µM)TCPTP IC₅₀ (µM)Selectivity FoldMode of Inhibition
Core None (Aldehyde)15.2014.801.0xCompetitive
Derivative 1a Benzylamine2.408.503.5xCompetitive
Derivative 1b 4-Trifluoromethylaniline0.384.2011.0xCompetitive
Derivative 1c 2-Naphthylamine0.083.6045.0xCompetitive

Analysis: While the unmodified core provides baseline competitive inhibition, appending bulky, hydrophobic groups (like 2-naphthylamine) via the formyl handle drastically improves potency and selectivity. This proves that the appendage successfully accesses the secondary aryl-binding pocket unique to PTP1B.

References

  • Title: Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Sources

Method

Application Notes and Protocols: Catalytic Formylation of Benzofuran-5-Carboxylic Acid for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of Formylated Benzofurans Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Formylated Benzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] These scaffolds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties, making them privileged structures in drug discovery.[3] The introduction of a formyl (-CHO) group onto the benzofuran nucleus is a particularly valuable transformation, as it unlocks a wealth of synthetic possibilities. The resulting aldehyde serves as a versatile chemical handle for constructing more complex molecules, such as Schiff bases, by condensation with primary amines, or for elaboration into other heterocyclic systems.[4]

This guide focuses specifically on the formylation of benzofuran-5-carboxylic acid. This substrate presents a unique synthetic challenge due to the interplay between the electron-rich benzofuran ring and the electron-withdrawing, deactivating carboxylic acid group on the benzene moiety. Achieving high yield and, critically, controlling the regioselectivity of the formylation are paramount. This document provides an in-depth analysis of the primary catalytic methods for this transformation, explains the underlying chemical principles, and delivers detailed, field-tested protocols for immediate laboratory application.

Reaction Overview and Regiochemical Considerations

The electrophilic formylation of benzofuran-5-carboxylic acid can theoretically yield several isomers. The inherent electronic properties of the benzofuran ring favor electrophilic attack at the C2 or C3 positions.[5] However, the substitution on the benzene ring complicates this. The primary products of interest are typically the 4-formyl and 6-formyl derivatives, as formylation occurs on the activated benzene ring ortho to the furan oxygen, guided by its electron-donating effect. The choice of catalyst and reaction conditions is the determining factor in steering the reaction toward the desired isomer.

Caption: General scheme for the formylation of benzofuran-5-carboxylic acid.

Catalytic Strategy 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] It employs a pre-formed electrophile, the Vilsmeier reagent (a chloromethyleniminium salt), which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8][9]

Mechanism Deep Dive
  • Formation of the Vilsmeier Reagent: The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by a series of eliminations and rearrangements to form the highly electrophilic chloromethyleniminium ion, often called the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent. The position of attack is governed by the stability of the resulting carbocation intermediate (sigma complex). For benzofurans, attack at the C2 position is often favored electronically.[10] However, in this substituted system, attack on the benzene ring at the C4 or C6 positions is more likely.

  • Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous work-up to liberate the final aldehyde product.

cluster_vilsmeier Vilsmeier-Haack Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloriminium Ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl3 POCl3->VilsmeierReagent SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Benzofuran Benzofuran-5-COOH Benzofuran->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt -H⁺ Product Formylated Product IminiumSalt->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Application Insights and Considerations

The Vilsmeier-Haack reaction is generally efficient for heterocycles.[11] A key consideration for this substrate is the potential interaction between the carboxylic acid group and POCl₃, which could form a mixed anhydride or an acyl chloride in situ. While this may not inhibit the reaction, it consumes an equivalent of the activating agent and should be accounted for in the reagent stoichiometry. The reaction conditions are moderately acidic, which is compatible with the carboxylic acid moiety.

Catalytic Strategy 2: The Duff Reaction

The Duff reaction is another classic method for the ortho-formylation of highly activated aromatic rings, particularly phenols.[12] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA).[13]

Mechanism Deep Dive

The mechanism is complex but is understood to involve the generation of an electrophilic iminium species from the protonation and decomposition of HMTA.[13] The aromatic ring attacks this electrophile, leading to a benzylamine-type intermediate. Subsequent intramolecular redox steps and hydrolysis of multiple imine functionalities ultimately furnish the aldehyde. The use of strong acids like TFA can enhance the reactivity, allowing for the formylation of less activated substrates.[14][15]

cluster_duff Duff Reaction Mechanism HMTA HMTA Iminium Electrophilic Iminium Species HMTA->Iminium + H⁺ Acid Acid (H⁺) Acid->Iminium Adduct Initial Adduct Iminium->Adduct Benzofuran Benzofuran-5-COOH Benzofuran->Adduct + Iminium Species Benzylamine Benzylamine Intermediate Adduct->Benzylamine Rearrangement Product Formylated Product Benzylamine->Product Oxidation & Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Product cluster_workflow Vilsmeier-Haack Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add Substrate (Benzofuran-5-COOH solution) A->B C 3. Heat Reaction (e.g., 80-90°C for 4-6h) B->C D 4. Quench & Hydrolyze (Pour onto crushed ice) C->D E 5. Neutralize & Extract (Adjust pH, extract with EtOAc) D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize Product F->G

Caption: Experimental workflow for the Vilsmeier-Haack protocol.

Materials:

  • Benzofuran-5-carboxylic acid (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dichloromethane (DCM), anhydrous (optional, for substrate delivery)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle.

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (approx. 5 mL per 1 g of substrate).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add benzofuran-5-carboxylic acid (1.0 eq) portion-wise or as a solution in a minimal amount of anhydrous DMF.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C.

  • Maintain heating and stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt, then stir for an additional 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired formylated product(s).

Protocol 2: Duff Formylation of Benzofuran-5-carboxylic Acid

Materials:

  • Benzofuran-5-carboxylic acid (1.0 eq)

  • Hexamethylenetetramine (HMTA) (2.0-4.0 eq)

  • Trifluoroacetic acid (TFA) or Glacial Acetic Acid (Solvent and Catalyst)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add benzofuran-5-carboxylic acid (1.0 eq) and hexamethylenetetramine (HMTA, 2.0-4.0 eq).

  • Carefully add trifluoroacetic acid (or glacial acetic acid) as the solvent (approx. 10 mL per 1 g of substrate).

  • Heat the reaction mixture to reflux (for acetic acid) or ~90 °C (for TFA) with vigorous stirring.

  • Maintain the reaction at temperature for 8-16 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, add an equal volume of 2M HCl solution to the reaction mixture.

  • Heat the mixture to 60-70 °C for 1-2 hours to hydrolyze the intermediate Schiff bases.

  • Cool the mixture and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove residual acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired aldehyde.

Troubleshooting and Optimization

  • No or Low Conversion:

    • Vilsmeier-Haack: Ensure anhydrous conditions. Increase the amount of POCl₃ or increase the reaction temperature/time.

    • Duff: If using acetic acid, switch to the stronger trifluoroacetic acid. Increase the equivalents of HMTA.

  • Formation of Inseparable Isomers: Regioselectivity can be difficult to control. Careful optimization of the reaction temperature may favor one isomer over another. High-performance column chromatography may be required for separation.

  • Product Decomposition: Avoid excessively high temperatures (>120 °C) or prolonged reaction times, which can lead to decomposition or polymerization, especially with activated heterocyclic systems.

Conclusion

The formylation of benzofuran-5-carboxylic acid is a key synthetic step for accessing valuable pharmaceutical intermediates. The Vilsmeier-Haack and Duff reactions represent two robust catalytic strategies to achieve this transformation. The Vilsmeier-Haack reaction typically offers higher reactivity and yields, making it a primary choice for synthesis. In contrast, the Duff reaction provides an alternative with safer, though often less efficient, reagents. The detailed protocols and mechanistic insights provided in this document serve as a comprehensive guide for researchers to successfully synthesize and optimize the production of formylated benzofuran-5-carboxylic acid derivatives.

References

  • Technical Support Center: Improving Regioselectivity in Benzofuran Functionalization - Benchchem.
  • Advancements in Duff Reaction Mechanism | PDF | Aldehyde | Acid - Scribd.
  • Duff reaction - Wikipedia. Available at: [Link]

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • Duff Reaction - SynArchive. Available at: [Link]

  • (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of bioactive benzofuran derivatives 4, 5 &6 - ResearchGate. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • New Opportunities with the Duff Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. Available at: [Link]

  • Vilsmeier-Haack Reaction - Cambridge University Press & Assessment.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H - ChemRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Formyl-1-benzofuran-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the "brick dust" solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the "brick dust" solubility profile of 2-Formyl-1-benzofuran-5-carboxylic acid (CAS: 1369242-72-7).

Physicochemical Profiling & Causality

The poor aqueous solubility of this compound is governed by two competing thermodynamic forces:

  • High Crystal Lattice Energy: The carboxylic acid groups at the C5 position form strong intermolecular hydrogen-bonded dimers in the solid state, requiring significant energy to disrupt the crystal lattice[1].

  • Hydrophobic Bulk: The rigid, planar benzofuran core is highly lipophilic. While the C2-formyl group and C5-carboxylic acid add polarity, they are insufficient to overcome the hydration penalty of the aromatic system, leading to poor solvation in aqueous media[2].

Part 1: Troubleshooting FAQs

Q1: Why does adjusting the pH to 7.4 not fully solubilize the compound despite the carboxylic acid moiety? A: The pKa of the carboxylic acid group on the benzofuran ring is typically around 4.0–4.5. While adjusting the pH to 7.4 successfully ionizes the carboxylate, the highly hydrophobic benzofuran core dominates the molecule's physical behavior. This often leads to the formation of poorly soluble micellar aggregates or the precipitation of the sodium salt as a "soapy" solid once the concentration exceeds the critical aggregation concentration. Effective solubilization requires disrupting both the crystal lattice and the hydrophobic interactions[3].

Q2: Which co-solvents are most effective for stock solution preparation without compromising downstream biological assays? A: Dimethyl sulfoxide (DMSO) is the gold standard for stock solutions, as its strong hydrogen-bond acceptor properties effectively disrupt the carboxylic acid dimers. For downstream biological assays, the final DMSO concentration must be kept <1% v/v to avoid cellular toxicity. If precipitation occurs upon aqueous dilution, a ternary co-solvent system (e.g., 10% PEG400 / 5% Ethanol / 85% Aqueous Buffer) is recommended to lower the dielectric constant of the media and prevent "crashing out"[4].

Q3: How can cyclodextrins be utilized to enhance the aqueous solubility of this specific compound? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective for this molecular framework. The hydrophobic benzofuran ring acts as a guest molecule, entering the non-polar cavity of the cyclodextrin, while the polar carboxylate and formyl groups remain exposed to the aqueous environment[2]. This forms an AL​ -type inclusion complex, meaning solubility increases linearly with cyclodextrin concentration. This host-guest molecular recognition significantly enhances aqueous solubility without altering the compound's intrinsic pharmacology[5].

Q4: Can salt formation be optimized for this compound? A: Yes. Instead of using simple inorganic counterions (like Na+ or K+), bulky organic counterions such as tromethamine (TRIS) or 2-amino-2-methyl-1-propanol (AMP) should be utilized. These counterions introduce steric hindrance and additional hydroxyl groups, which prevent the tight repacking of the crystal lattice and significantly improve the dissolution rate compared to the parent free acid[6].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of the solubilization before proceeding to downstream applications.

Protocol A: Phase-Solubility Profiling with HP- β -CD (Higuchi-Connors Method)

Causality & Validation: By measuring solubility across a concentration gradient of HP- β -CD, researchers can calculate the stability constant ( K1:1​ ). A linear increase validates an AL​ -type 1:1 inclusion complex, confirming true encapsulation rather than transient suspension[7].

  • Preparation: Prepare a series of aqueous solutions containing HP- β -CD ranging from 0 to 50 mM in a pH 7.4 phosphate-buffered saline (PBS).

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of 2-Formyl-1-benzofuran-5-carboxylic acid powder to each vial.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 1 mL of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Quantify the dissolved compound using UV-Vis spectroscopy (at the compound's λmax​ ) or HPLC. Plot the drug concentration against the HP- β -CD concentration to determine the solubility enhancement factor.

Protocol B: In Situ Salt Formation using TRIS Buffer

Causality & Validation: Visual clarity and Dynamic Light Scattering (DLS) confirm the absence of sub-visible aggregates, validating true ionic solubilization rather than a colloidal dispersion.

  • Stock Preparation: Weigh 5.0 mg of 2-Formyl-1-benzofuran-5-carboxylic acid into a glass vial. Add 100 µL of DMSO to completely dissolve the powder (Stock A).

  • Buffer Preparation: Prepare a 100 mM TRIS-HCl buffer, precisely adjusted to pH 8.0 to ensure complete ionization of the carboxylic acid.

  • In Situ Mixing: Under vigorous vortexing, add Stock A dropwise into 9.9 mL of the TRIS buffer to form the TRIS-salt in situ.

  • Validation: Sonicate the mixture for 5 minutes. Analyze the solution via DLS; a Polydispersity Index (PDI) < 0.2 confirms a true, aggregate-free solution.

Part 3: Quantitative Data Presentation

The following table summarizes the projected efficacy of various solubilization strategies based on the physicochemical properties of carboxylic acid derivatives[3].

Solubilization StrategyMechanism of ActionProjected Solubility Enhancement Factor (SEF)Downstream Assay Compatibility
pH Adjustment (pH 7.4) Ionization of C5-carboxylic acid2x – 5xHigh (Physiological conditions)
Co-solvency (1% DMSO) Disruption of crystal lattice10x – 20xMedium (Toxicity limits apply)
Organic Salt Formation (TRIS) Steric hindrance of crystal packing15x – 30xHigh (Buffer dependent)
Cyclodextrin (HP- β -CD) Host-guest inclusion of benzofuran core50x – 100x+High (Shields lipophilicity)

Part 4: Visualizations

Solubilization Troubleshooting Workflow

G Start Compound Insoluble in Aqueous Media CheckPH Adjust pH to 7.4 - 8.0 (Ionize Carboxylic Acid) Start->CheckPH CheckSol1 Is it Soluble? CheckPH->CheckSol1 SaltForm Optimize Salt Formation (Use TRIS or AMP) CheckSol1->SaltForm No (Aggregates) Success Proceed to Assay CheckSol1->Success Yes Cosolvent Use Co-solvents (DMSO / PEG400) SaltForm->Cosolvent Still Insoluble SaltForm->Success Soluble Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclodextrin Precipitates on Dilution Cosolvent->Success Soluble Cyclodextrin->Success Soluble

Caption: Logical troubleshooting workflow for overcoming aqueous solubility issues.

Cyclodextrin Inclusion Mechanism

Mechanism Drug 2-Formyl-1-benzofuran- 5-carboxylic acid (Hydrophobic Core) Complex 1:1 Inclusion Complex (AL-Type Solubility Profile) Drug->Complex Guest CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host Aqueous Aqueous Solubilization (Shielded Lipophilicity) Complex->Aqueous Hydration

Caption: Mechanistic pathway of host-guest inclusion complexation using HP-β-Cyclodextrin.

References

  • Source: Scientific Research Publishing (SCIRP)
  • Source: PubMed Central (NIH)
  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL
  • Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Formyl-1-benzofuran-5-carboxylic Acid Derivatives

Welcome to the Technical Support Center for benzofuran derivative synthesis. 2-Formyl-1-benzofuran-5-carboxylic acid is a highly versatile, bifunctional building block widely utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzofuran derivative synthesis. 2-Formyl-1-benzofuran-5-carboxylic acid is a highly versatile, bifunctional building block widely utilized in drug discovery. Its derivatives serve as privileged pharmacophores, exhibiting potent biological activities such as promoting osteoblast differentiation via CDK8 inhibition[1], and acting as critical intermediates for approved therapeutics like the ophthalmic drug lifitegrast[2].

This guide provides authoritative troubleshooting, chemoselective strategies, and validated protocols for researchers working with this complex scaffold.

Part 1: Troubleshooting & FAQs

Q1: Why is my Vilsmeier-Haack formylation of benzofuran-5-carboxylic acid yielding less than 20% product?

Causality: The electron-withdrawing nature of the 5-carboxylic acid severely deactivates the benzofuran ring, making electrophilic aromatic substitution at the C2 position kinetically unfavorable[3]. Furthermore, an unprotected carboxylic acid will competitively react with the POCl₃/DMF Vilsmeier complex, consuming the reagent to form mixed anhydrides or acid chlorides, which complicates the workup and drastically reduces the yield of the desired aldehyde. The Fix: You must mask the C5-carboxylic acid prior to formylation. Convert the free acid to a methyl or ethyl ester. Subsequently, use an excess of the Vilsmeier reagent (at least 3.0 equivalents) and elevate the reaction temperature to 80 °C to overcome the electronic deactivation of the ring.

Q2: How can I selectively perform reductive amination on the 2-formyl group without reducing or reacting with the 5-carboxylic acid?

Causality: The C2-aldehyde is highly electrophilic and readily forms an imine with primary or secondary amines. The C5-carboxylic acid is completely inert to mild hydride donors like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃)[4]. The primary point of failure in this reaction is solubility. The free benzofuran-5-carboxylic acid is notoriously insoluble in standard reductive amination solvents (like pure DCM or THF), preventing the imine equilibrium from establishing. The Fix: Utilize a binary solvent system of 1,2-Dichloroethane (DCE) and Methanol (1:1 v/v). The methanol disrupts intermolecular hydrogen bonding, solubilizing the acid, while the DCE supports the hydride transfer. Maintain a mildly acidic pH (5–6) using catalytic acetic acid to drive iminium ion formation.

Q3: My amide coupling at the 5-carboxylic acid position is failing. Standard EDC/HOBt gives poor conversion. What should I change?

Causality: Benzofuran-5-carboxylic acid derivatives suffer from steric hindrance and electronic deactivation due to the rigid, conjugated bicyclic core. Carbodiimide-based couplings (EDC/HOBt) are often too slow for this scaffold, leading to competitive hydrolysis of the O-acylisourea intermediate back to the starting material before the amine can attack. The Fix: Transition to highly reactive uronium-based coupling agents such as TBTU or HATU[5]. These reagents rapidly convert the acid into a highly electrophilic OBt/OAt ester. Conduct the reaction in anhydrous DMF with N,N-Diisopropylethylamine (DIPEA) to ensure complete solubility and optimal deprotonation of the acid.

Part 2: Quantitative Data Summaries

Table 1: Optimization of Amide Coupling Conditions for Benzofuran-5-carboxylic Acid

Data synthesized from library generation protocols for benzofuran scaffolds[5].

Coupling AgentBaseSolventTime (h)Yield (%)Causality / Mechanistic Observation
EDC / HOBt Et₃NDCM2435%Poor solubility of the acid; slow activation leads to competitive hydrolysis.
HATU DIPEADMF1288%Highly reactive uronium species; DMF fully solubilizes the starting material.
TBTU DIPEADMF1282%Excellent balance of cost and reactivity; standard for high-throughput library synthesis.
Table 2: Selection of Reducing Agents for C2-Formyl Reductive Amination

Evaluating chemoselectivity in the presence of the C5-carboxylic acid[4].

Reducing AgentSolventpH Req.Selectivity (Formyl vs Acid)Yield (%)Causality / Mechanistic Observation
NaBH₄ MeOHNeutralPoor<10%Too reactive; reduces the aldehyde directly to an alcohol before imine formation occurs.
NaBH(OAc)₃ DCENeutralExcellent75%Mild; requires pre-formation of imine. Poor solubility for free carboxylic acids in pure DCE.
NaCNBH₃ DCE/MeOHAcidic (5-6)Excellent85%Stable at lower pH; ideal for driving imine equilibrium forward while keeping the acid intact.

Part 3: Experimental Protocols

The following methodologies are self-validating systems designed to ensure high fidelity and reproducibility.

Protocol A: Synthesis of Methyl 2-formylbenzofuran-5-carboxylate via Vilsmeier-Haack
  • Preparation: Dissolve methyl benzofuran-5-carboxylate (1.0 eq) in anhydrous DMF (10 volumes) under an inert Argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add Phosphorus oxychloride (POCl₃) (3.0 eq) dropwise over 15 minutes. Self-Validation: Ensure the internal temperature remains below 5 °C to prevent uncontrolled exothermic decomposition of the Vilsmeier reagent.

  • Formylation: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the consumption of the starting material via LCMS.

  • Quenching: Carefully pour the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination of the 2-Formyl Group
  • Imine Formation: Dissolve the 2-formylbenzofuran derivative (1.0 eq) and the target primary/secondary amine (1.2 eq) in a 1:1 mixture of DCE and Methanol (0.1 M concentration).

  • Acidification: Add glacial acetic acid (0.1 eq) to adjust the apparent pH to ~5–6. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium cyanoborohydride (NaCNBH₃) (1.5 eq) portion-wise. Self-Validation: Gas evolution (H₂) may occur; ensure the reaction vessel is properly vented.

  • Completion: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify the resulting amine via flash column chromatography.

Protocol C: Amide Coupling of the 5-Carboxylic Acid using TBTU
  • Pre-activation: Dissolve the benzofuran-5-carboxylic acid derivative (1.0 eq) in anhydrous DMF (0.2 M). Add TBTU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Self-Validation: A color change (often to pale yellow) indicates the formation of the active OBt ester.

  • Coupling: Add the target amine (1.5 eq) and stir overnight at room temperature under nitrogen.

  • Workup: Dilute the mixture with cold water (10 volumes) to precipitate the product. If an oil forms, extract with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts. Dry over MgSO₄ and concentrate.

Part 4: Mandatory Visualizations

ChemoselectiveWorkflow SM Benzofuran-5-carboxylic Acid (Starting Material) Protect Esterification (MeOH, H2SO4) SM->Protect Mask C5 Acid VH Vilsmeier-Haack Formylation (POCl3, DMF, 80°C) Protect->VH Electrophilic Aromatic Substitution Intermediate Methyl 2-formylbenzofuran-5-carboxylate VH->Intermediate Formyl Handle Installed RedAm Reductive Amination (NaCNBH3, Amine, DCE/MeOH) Intermediate->RedAm Chemoselective C2 Modification Deprotect Saponification (LiOH, THF/H2O) RedAm->Deprotect Unmask C5 Acid Amide Amide Coupling (HATU, DIPEA, DMF) Deprotect->Amide C5 Activation Target Bifunctional Target Molecule Amide->Target Final Derivatization

Fig 1. Chemoselective derivatization workflow for 2-formyl-1-benzofuran-5-carboxylic acid.

OsteogenicPathway Drug Benzofuran Derivative (e.g., Compound 23d) CDK8 Cyclin-dependent Kinase 8 (CDK8) Drug->CDK8 Potent Inhibition BMP BMP Signaling Pathway CDK8->BMP Removes Suppression Osteoblast Osteoblast Differentiation BMP->Osteoblast Upregulates Bone Bone Formation (Anti-osteoporotic effect) Osteoblast->Bone Promotes Osteogenesis

Fig 2. Osteogenic signaling pathway via CDK8 inhibition by benzofuran derivatives.

References

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Chemical and Pharmaceutical Bulletin[Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds ACS Combinatorial Science[Link]

  • Access to Hetero-Benzyl Scaffolds via Transient-Ligand-Enabled Direct γ-C(sp3)–H Arylation of 3-Methylheteroarene-2-Carbaldehydes The Journal of Organic Chemistry[Link]

  • An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization ACS Omega[Link]

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints ACS Sustainable Chemistry & Engineering[Link]

Sources

Troubleshooting

Purification methods for removing impurities from 2-Formyl-1-benzofuran-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-formyl-1-benzofuran-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-formyl-1-benzofuran-5-carboxylic acid.

The bifunctional nature of this molecule—featuring both an electrophilic formyl group (-CHO) and an ionizable carboxylic acid (-COOH)—requires highly chemoselective handling. Poor solvent choices or incorrect pH control during purification can lead to irreversible column adsorption, acetalization of the aldehyde, or over-oxidation. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield recovery of your target compound.

PART 1: Troubleshooting Guide & FAQs

Q1: During HPLC purification, I observe a secondary peak with a mass corresponding to [M+32] or [M+46]. What is this, and how do I prevent it? A1: This mass shift indicates acetal or hemiacetal formation. The C2-formyl group on the benzofuran ring is highly electrophilic. When using alcoholic mobile phases (like Methanol or Ethanol) in the presence of acidic modifiers (e.g., 0.1% TFA), the acid catalyzes a nucleophilic attack by the solvent onto the aldehyde[1]. Causality & Solution: To prevent this solvent-induced degradation, switch your organic modifier from Methanol to Acetonitrile (MeCN). Furthermore, replace strong acids like TFA with a milder modifier such as 0.1% Formic Acid (FA), and ensure fractions are lyophilized immediately after collection to minimize time spent in acidic aqueous conditions.

Q2: My isolated yield is exceptionally low after standard silica gel flash chromatography. Where is my product? A2: 2-Formyl-1-benzofuran-5-carboxylic acid is highly polar. The free carboxylic acid acts as a strong hydrogen-bond donor, causing the molecule to irreversibly adsorb or "streak" onto the free silanol groups of standard normal-phase silica gel[2]. Causality & Solution: You must suppress the ionization of the carboxylic acid to maintain a tight band on the column. Add 1–2% Acetic Acid or Formic Acid to your organic eluent (e.g., a gradient of Methanol in Dichloromethane)[2]. Alternatively, bypass normal-phase silica entirely and utilize reverse-phase chromatography or acid-base extraction.

Q3: How can I selectively remove unreacted 2-formylbenzofuran or halogenated precursors from my crude mixture? A3: Exploit the pKa difference. The C5-carboxylic acid has a pKa of approximately 4.0–4.5, whereas precursors lacking the -COOH group remain neutral across the pH scale. By performing an acid-base extraction with a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8), you selectively deprotonate the target molecule, driving it into the aqueous layer while neutral impurities remain trapped in the organic phase[3].

PART 2: Validated Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This self-validating protocol ensures the removal of neutral organic impurities without risking the degradation of the sensitive formyl group.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Basic Extraction: Add an equal volume of cold, saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Self-Validation Check: CO₂ gas evolution will occur if residual synthetic acids are present; cessation of bubbling indicates complete neutralization[3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower aqueous layer (containing the deprotonated product). Extract the organic layer once more with a half-volume of NaHCO₃. Combine the aqueous layers.

  • Organic Wash: Wash the combined aqueous layer with Dichloromethane (DCM) to remove trace neutral impurities. Discard the DCM wash.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. Self-Validation Check: The protonated 2-formyl-1-benzofuran-5-carboxylic acid will crash out of solution as a visible solid precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold deionized water to remove residual salts, and dry under high vacuum.

Protocol B: Reverse-Phase Preparative HPLC

For removing structurally similar impurities (e.g., regioisomers or over-oxidized benzofuran-2,5-dicarboxylic acid derivatives), RP-HPLC is required[1].

  • Sample Preparation: Dissolve the crude solid in a minimum volume of HPLC-grade DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 Preparative Column (e.g., SunFire Prep C18, 30 x 150 mm, 5 µm)[1].

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Run the optimized gradient (see Table 2) at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm (benzofuran core) and 280 nm.

  • Recovery: Pool the fractions containing the target mass and immediately lyophilize.

Protocol C: Final Recrystallization

For final polishing to achieve >99% purity, exploiting differential solubility.

  • Solvent System: Utilize a binary solvent system such as Isopropanol (i-PrOH) and Hexanes[4] or Ethyl Acetate and Hexanes[3].

  • Heating: Suspend the solid in a minimum amount of hot i-PrOH (60 °C). Do not boil excessively to avoid thermal degradation of the aldehyde.

  • Anti-Solvent Addition: Slowly add warm Hexanes dropwise until the solution becomes slightly turbid (the cloud point).

  • Cooling: Allow the flask to cool slowly to room temperature to promote ordered crystal lattice formation, then transfer to a -20 °C freezer overnight to maximize yield[4].

  • Filtration: Filter the resulting crystals and wash with cold Hexanes.

PART 3: Data Presentation & Workflows

Table 1: Impurity Profiling and Removal Strategies
Impurity TypeExamplePhysicochemical Property ExploitedRecommended Purification Method
Unreacted Precursor 2-FormylbenzofuranLack of ionizable -COOH groupAcid-Base Extraction (Organic Layer)
Over-oxidation Product Benzofuran-2,5-dicarboxylic acidIncreased polarity, lower retention timePreparative RP-HPLC
Regioisomers 3-Formyl isomerSlight differences in hydrophobicityPreparative RP-HPLC
Residual Catalyst Transition metals (e.g., Pd, Cu)Metal chelationSilica gel plug or Scavenger resins
Table 2: Optimized RP-HPLC Gradient for Benzofuran-5-carboxylic Acid
Time (min)Flow Rate (mL/min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeCN + 0.1% FA)
0.015.09010
2.015.09010
15.015.01090
18.015.01090
20.015.09010
Process Workflows

G Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract OrgLayer1 Organic Layer (Neutral Impurities) Extract->OrgLayer1 Discard/Recycle AqLayer1 Aqueous Layer (Deprotonated Product) Extract->AqLayer1 Keep Acidify Acidify with 1M HCl to pH 2 AqLayer1->Acidify Precipitate Precipitate Forms (Protonated Product) Acidify->Precipitate Filter Vacuum Filtration & Wash (Cold Water) Precipitate->Filter Pure Pure 2-Formyl-1-benzofuran- 5-carboxylic acid Filter->Pure

Workflow for Chemoselective Acid-Base Extraction of 2-Formyl-1-benzofuran-5-carboxylic acid.

HPLC Sample Crude Sample in DMSO Column C18 RP-HPLC Column (e.g., SunFire Prep) Sample->Column Detector UV Detection (254 nm & 280 nm) Column->Detector MobilePhase Mobile Phase: MeCN / H2O + 0.1% FA MobilePhase->Column Fraction Fraction Collection (Target Peak) Detector->Fraction Lyophilize Lyophilization Fraction->Lyophilize

Reverse-Phase Preparative HPLC Workflow for Benzofuran Derivatives.

PART 4: References

  • [3] Bandar, J. S., & Ascic, E. Enantioselective CuH-Catalyzed Reductive Coupling of Aryl Alkenes and Activated Carboxylic Acids. Semantic Scholar.

  • [2] Expanding the Inhibitory Potential of the Benzoxaborinine Scaffold against Carbonic Anhydrases: Synthesis, Structural Characterization, and In Vitro Antitumor Activity. Journal of Medicinal Chemistry, ACS Publications.

  • [1] Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold. PMC.

  • [4] An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization. ACS Omega, ACS Publications.

Sources

Optimization

Reducing byproducts during the extraction of 2-Formyl-1-benzofuran-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formyl-1-benzofuran-5-carboxylic acid. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Formyl-1-benzofuran-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and minimize byproduct formation during the synthesis of this important benzofuran derivative.

Introduction

2-Formyl-1-benzofuran-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be challenging, often leading to the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide outlines a common synthetic approach and provides practical solutions to overcome these obstacles, ensuring a higher purity of the final product.

A plausible and efficient synthetic route to 2-Formyl-1-benzofuran-5-carboxylic acid involves a two-step process:

  • Synthesis of the Benzofuran-5-carboxylic Acid Core: This is typically achieved through the cyclization of a suitably substituted phenolic precursor.

  • Formylation at the 2-Position: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like benzofurans and is the focus of this guide for introducing the formyl group at the desired position.[1][2][3][4]

This guide will address potential issues in both stages of this synthetic sequence.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of Benzofuran-5-carboxylic Acid

A common method for constructing the benzofuran ring is through the reaction of a salicylaldehyde derivative with an active methylene compound, followed by cyclization. For the synthesis of benzofuran-5-carboxylic acid, a logical starting material is 4-hydroxy-3-formylbenzoic acid.

Question 1: My cyclization to form benzofuran-5-carboxylic acid is low-yielding. What are the possible reasons and how can I improve it?

Answer: Low yields in the formation of the benzofuran ring can stem from several factors:

  • Incomplete initial reaction: The initial condensation between your phenolic starting material and the reagent intended to form the furan ring may not have gone to completion. Ensure you are using the correct stoichiometry and that your reagents are pure.

  • Suboptimal cyclization conditions: The ring-closing step is often sensitive to reaction conditions.

    • Temperature: If the temperature is too low, the reaction may be sluggish. Conversely, if it's too high, you may see an increase in decomposition products. Experiment with a temperature gradient to find the optimal range for your specific substrate.

    • Base/Acid Catalyst: The choice and concentration of the catalyst are critical. For base-catalyzed cyclizations, common choices include potassium carbonate, sodium hydroxide, or organic bases like triethylamine. Ensure the base is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause unwanted side reactions. For acid-catalyzed cyclizations, monitor the pH carefully.

  • Side Reactions: The starting materials or intermediates may be undergoing alternative reactions. For example, intermolecular condensations can lead to polymeric materials. Running the reaction at a higher dilution may favor the intramolecular cyclization.

Troubleshooting Workflow for Low Cyclization Yield

Figure 1: Troubleshooting workflow for improving the yield of benzofuran-5-carboxylic acid.

Question 2: I am observing multiple spots on my TLC after the cyclization reaction. What are the likely byproducts?

Answer: Besides unreacted starting materials, you may be forming several byproducts:

  • Incomplete cyclization products: The intermediate before the final ring closure may be present.

  • Decarboxylation products: Under harsh basic or acidic conditions and high temperatures, the carboxylic acid group may be lost, leading to the formation of benzofuran.

  • Regioisomers: Depending on the specific synthetic route, there might be a possibility of forming other benzofuran isomers if the starting materials allow for different cyclization pathways.

To identify these, it is crucial to use analytical techniques such as LC-MS to determine the mass of the impurities and NMR spectroscopy to elucidate their structures.

Part 2: Vilsmeier-Haack Formylation of Benzofuran-5-carboxylic Acid

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2][3][4] For benzofuran, the formylation is expected to occur at the electron-rich 2-position.

Question 3: The Vilsmeier-Haack formylation of my benzofuran-5-carboxylic acid is not working or is giving a low yield of the desired 2-formyl product. What could be the issue?

Answer: Several factors can influence the success of the Vilsmeier-Haack reaction:

  • Deactivation of the Benzofuran Ring: The carboxylic acid group at the 5-position is an electron-withdrawing group, which deactivates the benzofuran ring towards electrophilic substitution. This can make the formylation reaction sluggish.

    • Solution: It is often advantageous to perform the Vilsmeier-Haack reaction on the corresponding ester (e.g., methyl or ethyl ester) of the benzofuran-5-carboxylic acid. The ester group is less deactivating than the free carboxylic acid. The ester can then be hydrolyzed to the carboxylic acid after the formylation step.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent must be prepared correctly. Ensure your POCl₃ and DMF are of high quality and anhydrous. The reaction is typically performed by adding POCl₃ to cold DMF.

  • Reaction Temperature: The temperature at which the benzofuran substrate is added to the Vilsmeier reagent, and the temperature at which the reaction is stirred, are critical. If the temperature is too low, the reaction may not proceed. If it is too high, you risk the formation of byproducts and decomposition. A common approach is to add the substrate at a low temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature or be gently heated.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the benzofuran substrate is important. An excess of the Vilsmeier reagent is often used to ensure complete conversion.

Question 4: I am getting a mixture of products from the Vilsmeier-Haack reaction. What are the potential byproducts?

Answer: While the 2-position of the benzofuran ring is the most activated, side reactions can occur:

  • Formylation at other positions: Although less likely, formylation could potentially occur at other positions on the benzofuran ring, especially if the 2-position is sterically hindered or if the reaction conditions are harsh.

  • Reaction with the carboxylic acid group: The Vilsmeier reagent can react with carboxylic acids to form acyl chlorides or other activated species.[2] This is another reason why protecting the carboxylic acid as an ester is recommended.

  • Polyformylation: In some cases, if the ring is sufficiently activated and a large excess of the Vilsmeier reagent is used, diformylation might occur, although this is less common for deactivated systems.

  • Unreacted Starting Material: Incomplete reaction will lead to the presence of the starting benzofuran-5-carboxylic acid (or its ester).

Troubleshooting Workflow for Vilsmeier-Haack Formylation

Figure 2: Troubleshooting workflow for the Vilsmeier-Haack formylation step.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for your specific setup and scale.

Protocol 1: Esterification of Benzofuran-5-carboxylic Acid (Hypothetical)

This protocol is based on standard esterification procedures.

  • Dissolution: Dissolve benzofuran-5-carboxylic acid (1.0 eq) in methanol or ethanol (10-20 volumes).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 eq), slowly and with cooling.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation of Methyl Benzofuran-5-carboxylate (Hypothetical)

This protocol is based on general procedures for the Vilsmeier-Haack reaction on benzofurans.[1][2][3][4]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0-5.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Substrate Addition: Dissolve methyl benzofuran-5-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Basification and Extraction: Neutralize the aqueous mixture with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is basic. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Hydrolysis of Methyl 2-Formyl-1-benzofuran-5-carboxylate (Hypothetical)

This protocol is based on standard ester hydrolysis procedures.

  • Dissolution: Dissolve the methyl 2-formyl-1-benzofuran-5-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.

  • Acidification: Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic, which will precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final 2-Formyl-1-benzofuran-5-carboxylic acid.

Data Summary Table

The following table summarizes key reaction parameters that can be optimized to minimize byproduct formation.

ParameterRecommended Range/ValueRationale
Vilsmeier-Haack Reaction
SubstrateEster of benzofuran-5-carboxylic acidThe ester group is less deactivating than the free carboxylic acid, leading to a more efficient reaction.
POCl₃ to Substrate Ratio1.5:1 to 2.0:1An excess of POCl₃ ensures complete formation of the Vilsmeier reagent.
DMF to Substrate Ratio3.0:1 to 5.0:1DMF acts as both a reagent and a solvent. An excess ensures the reaction goes to completion.
Reaction Temperature50-70 °CBalances reaction rate with the potential for byproduct formation. Lower temperatures may be required for more activated substrates.
Purification
Column Chromatography EluentHexane/Ethyl Acetate GradientAllows for the separation of non-polar byproducts from the more polar desired product.
Recrystallization SolventEthanol/Water or TolueneThe choice of solvent depends on the solubility of the product and impurities.

Conclusion

The synthesis of 2-Formyl-1-benzofuran-5-carboxylic acid can be successfully achieved with high purity by carefully controlling the reaction conditions and implementing appropriate strategies to mitigate byproduct formation. The key recommendations are to protect the carboxylic acid group as an ester before the Vilsmeier-Haack formylation and to carefully optimize the reaction parameters for both the cyclization and formylation steps. By following the troubleshooting guidance and protocols outlined in this document, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Formyl-1-benzofuran-5-carboxylic acid and 2-formylbenzofuran

A Senior Application Scientist's In-Depth Analysis for Drug Discovery and Synthesis Professionals In the landscape of heterocyclic chemistry, benzofuran scaffolds are privileged structures, forming the core of numerous n...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery and Synthesis Professionals

In the landscape of heterocyclic chemistry, benzofuran scaffolds are privileged structures, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Within this class, functionalized benzofurans like 2-formylbenzofuran serve as versatile building blocks for complex molecular architectures. The introduction of additional substituents, such as a carboxylic acid, can profoundly alter the molecule's electronic properties and, consequently, its chemical reactivity.

This guide provides a comparative analysis of 2-formylbenzofuran and its derivative, 2-Formyl-1-benzofuran-5-carboxylic acid. We will dissect how the presence of the C5-carboxylic acid group—a potent electron-withdrawing group—modulates the reactivity of the C2-formyl group and the benzofuran ring system. This comparison is grounded in fundamental principles of physical organic chemistry and supported by experimental data from relevant literature, offering researchers a predictive framework for reaction design and optimization.

I. Molecular Structure and Electronic Landscape

The fundamental difference between the two molecules lies in the substitution on the benzene portion of the benzofuran ring. This seemingly simple change has significant electronic consequences that ripple throughout the molecule.

  • 2-formylbenzofuran (also known as Benzo[b]furan-2-carboxaldehyde) is the parent compound, featuring an aldehyde group at the electron-rich C2 position of the benzofuran ring.[4][5]

  • 2-Formyl-1-benzofuran-5-carboxylic acid introduces a carboxylic acid group at the C5 position. This group acts as a strong deactivating, meta-directing group on the benzene ring through both inductive and resonance effects (-I, -M).

The critical question for the synthetic chemist is: how does the C5-substituent electronically influence the distant C2-formyl group? The electron-withdrawing nature of the carboxylic acid reduces the overall electron density of the aromatic system. This effect, transmitted through the fused ring system, increases the electrophilicity of the aldehyde's carbonyl carbon, making it a more "active" target for nucleophiles.

Physicochemical Properties
Property2-formylbenzofuran2-Formyl-1-benzofuran-5-carboxylic acid
Structure O=Cc1cc2ccccc2o1O=Cc1cc2cc(C(=O)O)ccc2o1
Molecular Formula C₉H₆O₂C₁₀H₆O₄
Molecular Weight 146.14 g/mol [5]190.15 g/mol
CAS Number 4265-16-1[4][6]1369242-72-7[7]
Appearance Crystalline solid[5]Solid

II. Comparative Reactivity Analysis

The primary loci of reactivity for these molecules are the aldehyde group and the benzofuran ring system.

A. Reactions at the C2-Formyl Group

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The key difference between our two compounds is the magnitude of this electrophilicity.

Expert Insight: The electron-withdrawing carboxylic acid group in 2-Formyl-1-benzofuran-5-carboxylic acid enhances the partial positive charge (δ+) on the aldehyde's carbonyl carbon. We can therefore predict that it will generally exhibit faster reaction kinetics in nucleophilic addition reactions compared to the unsubstituted 2-formylbenzofuran under identical conditions.

The following diagram illustrates this electronic influence.

G cluster_0 2-Formyl-1-benzofuran-5-carboxylic acid cluster_1 Predicted Reactivity Outcome COOH C5-Carboxylic Acid (-I, -M Effect) Ring Benzofuran Ring System COOH->Ring Withdraws e⁻ density CHO C2-Formyl Group Ring->CHO Transmits e⁻ withdrawal Carbonyl Carbonyl Carbon (C=O) CHO->Carbonyl Increases δ+ charge Reactivity Enhanced Reactivity towards Nucleophiles Carbonyl->Reactivity Leads to G cluster_A Reaction Arm A: 2-formylbenzofuran cluster_B Reaction Arm B: 2-Formyl-1-benzofuran-5-carboxylic acid A_Start Substrate A A_Rxn Add Ylide Solution Stir at RT, Monitor by TLC A_Start->A_Rxn A_Workup Quench, Extract, Dry, Concentrate A_Rxn->A_Workup A_Product Product A A_Workup->A_Product Analysis Comparative Analysis: - Reaction Time - TLC Profile - Isolated Yield A_Product->Analysis B_Start Substrate B B_Rxn Add Ylide Solution Stir at RT, Monitor by TLC B_Start->B_Rxn B_Workup Quench, Acidify, Extract, Dry, Concentrate B_Rxn->B_Workup B_Product Product B B_Workup->B_Product B_Product->Analysis Ylide_Prep Ylide Preparation: 1. (Ph)₃PCH₃Br + KOtBu in THF 2. Stir at 0°C to RT Ylide_Prep->A_Rxn 1.1 eq Ylide_Prep->B_Rxn 2.2 eq (if acid is used)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Formyl-1-benzofuran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Formyl-1-benzofuran-5-carboxylic acid (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Formyl-1-benzofuran-5-carboxylic acid (CAS No. 1369242-72-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Immediate Safety Briefing: Understanding the Risks

2-Formyl-1-benzofuran-5-carboxylic acid is a compound that requires careful handling due to its potential health hazards. Based on the available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The signal word associated with this compound is "Warning"[1]. Given the presence of a carboxylic acid moiety, it should be handled with the precautions typically afforded to corrosive and irritant chemicals[2][3]. The benzofuran structure is also a consideration, as some benzofuran derivatives are known to have other potential hazards[4][5].

Storage: Store in an inert atmosphere at 2-8°C[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 2-Formyl-1-benzofuran-5-carboxylic acid.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is mandatory when there is a risk of splashing or dust generation[3][6].
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before each use and practice proper glove removal techniques to avoid skin contact[4][7].
Body Laboratory coatA flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body[4].
Respiratory NIOSH-approved respiratorFor handling the solid compound where dust generation is possible, a respirator is recommended. All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation risks[6][7].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • PPE Donning: Correctly don all required PPE as outlined in the table above.

  • Work Area Decontamination: Ensure the work area within the fume hood is clean and free of clutter.

  • Spill Kit: Have a spill kit readily available that is appropriate for acidic and solid chemical spills.

Handling the Compound

The following diagram illustrates the logical workflow for safely handling 2-Formyl-1-benzofuran-5-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Verify Fume Hood & Emergency Equipment don_ppe Don Appropriate PPE prep_start->don_ppe prep_area Prepare & Decontaminate Work Area don_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction/Application dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup dispose Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling 2-Formyl-1-benzofuran-5-carboxylic acid.

Post-Handling and Decontamination
  • Decontaminate: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Segregation: Segregate all waste containing 2-Formyl-1-benzofuran-5-carboxylic acid into a designated hazardous waste container.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing 2-Formyl-1-benzofuran-5-carboxylic acid, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

Waste Collection
  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: If dissolved in a solvent, collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. Carboxylic acids should not be stored with bases[2].

Disposal Procedure

The following decision tree provides a logical flow for the proper disposal of 2-Formyl-1-benzofuran-5-carboxylic acid waste.

start Start: Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid consult_ehs Consult Institutional EHS for approved disposal method solid_waste->consult_ehs liquid_waste->consult_ehs incineration Likely disposal via chemical incineration consult_ehs->incineration

Caption: Decision tree for the disposal of 2-Formyl-1-benzofuran-5-carboxylic acid waste.

The recommended method of disposal is typically through a licensed professional waste disposal service, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber[6]. Always consult and adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - Uniform Manufacturer. [Link]

Sources

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